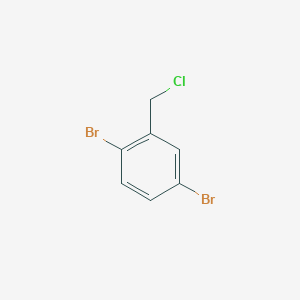

1,4-Dibromo-2-(chloromethyl)benzene

Description

Significance of Halogenated Benzenes as Versatile Synthetic Intermediates

Halogenated benzenes are a cornerstone of organic synthesis, acting as crucial intermediates in the creation of a vast array of more complex molecules. The introduction of a halogen atom onto a benzene (B151609) ring fundamentally alters the ring's electronic properties and provides a "handle" for subsequent chemical modifications. numberanalytics.com This process, known as halogenation, is a foundational reaction in organic chemistry, typically proceeding through an electrophilic aromatic substitution mechanism, often requiring a Lewis acid catalyst to activate the halogen. studymind.co.uklibretexts.orgmasterorganicchemistry.com

The significance of these compounds stems from the reactivity of the carbon-halogen bond. Halogen atoms can be replaced or modified through a variety of powerful reactions, including:

Cross-Coupling Reactions: Aryl halides are key substrates in numerous transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), which are fundamental methods for forming new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr): While less reactive than alkyl halides, aryl halides can undergo nucleophilic substitution, particularly when the ring is activated by electron-withdrawing groups.

Formation of Organometallic Reagents: Aryl halides can be converted into organolithium or Grignard reagents, which are potent nucleophiles used to form new carbon-carbon bonds.

This versatility makes halogenated benzenes indispensable in the production of pharmaceuticals, agrochemicals, dyes, and advanced materials. numberanalytics.com For instance, chlorobenzene (B131634) is a precursor in the manufacturing of pesticides, while bromobenzene (B47551) derivatives are common in pharmaceutical synthesis. numberanalytics.com The ability to selectively introduce and then manipulate a halogen on an aromatic ring provides chemists with a reliable strategy for building molecular complexity. numberanalytics.comstudymind.co.uk

Overview of the Chemical Structure and Strategic Reactive Sites in 1,4-Dibromo-2-(chloromethyl)benzene

The structure of this compound is characterized by a benzene ring substituted with three halogen atoms at specific positions, creating a molecule with distinct and differentially reactive sites. This strategic arrangement is key to its utility as a synthetic intermediate.

Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅Br₂Cl |

| Molecular Weight | 281.88 g/mol |

| IUPAC Name | This compound |

| SMILES | C1=CC(=C(C=C1Br)CCl)Br |

| InChI Key | VUPAXZAOBJZEGA-UHFFFAOYSA-N |

Data sourced from PubChem. uni.lu

The molecule possesses three key reactive sites:

The Chloromethyl Group (-CH₂Cl): This is a primary benzylic halide. Benzylic halides are significantly more reactive towards nucleophilic substitution than their non-aromatic alkyl halide counterparts. ucalgary.calearncbse.in This heightened reactivity is due to the stabilization of the transition state (in an SN2 reaction) or the formation of a resonance-stabilized benzylic carbocation (in an SN1 reaction). shaalaa.comstackexchange.comsarthaks.com The primary nature of this specific group generally favors an SN2 pathway, allowing for the clean introduction of a wide range of nucleophiles (e.g., cyanides, azides, alkoxides, amines) at this position with minimal risk of competing elimination reactions. ucalgary.ca

The Bromine Atom at Position 1: This aryl bromide is para to the other bromine and meta to the chloromethyl group. It can readily participate in organometallic reactions such as cross-coupling or conversion to an organolithium species.

The Bromine Atom at Position 4: This aryl bromide is para to the first bromine and ortho to the chloromethyl group. Its proximity to the chloromethyl group can influence its reactivity. More importantly, the chloromethyl group can potentially act as a directing metalation group (DMG) in certain reactions. In directed ortho-metalation (DoM), a Lewis basic group on a ring directs an organolithium base to deprotonate the nearest ortho position. baranlab.orgwikipedia.orgorganic-chemistry.org While the chloromethyl group is not a classic strong DMG, its electronic influence and steric presence are significant factors in the regioselectivity of reactions on the aromatic ring. The differential reactivity between the two bromine atoms and the benzylic chloride allows for a sequence of selective chemical transformations.

Historical Context and Evolution of Related Halogenated Aromatic Building Blocks in Chemical Research

The journey of organic chemistry from its early days, dominated by the theory of vitalism, to the modern era of precise molecular construction was marked by key discoveries. boronmolecular.com The elucidation of benzene's structure in the 19th century was a pivotal moment that opened the door to understanding and manipulating aromatic compounds. boronmolecular.com Early halogenation reactions were among the first methods developed to functionalize these stable rings, setting the stage for the rise of halogenated aromatics as fundamental synthetic tools. studymind.co.uk

Initially, simple halogenated benzenes were the primary building blocks. However, as synthetic ambitions grew, so did the complexity of the molecular scaffolds used. The concept of a "building block" in chemistry refers to a molecular fragment or compound with reactive functional groups used for the modular assembly of more complex structures. wikipedia.org This approach became a dominant strategy in drug discovery and materials science towards the end of the 20th century. wikipedia.org

The evolution from simple monofunctional aromatics to polyfunctional building blocks like this compound reflects a broader trend in chemical research. Scientists began designing and synthesizing more elaborate monomers to control the structure of final products, a strategy particularly evident in the on-surface synthesis of covalent polymers from halogenated aryl monomers. acs.org In this context, the number and position of halogen atoms on a building block can precisely direct the self-assembly and polymerization process. acs.org Furthermore, the development of functionalized polycyclic aromatic hydrocarbons (PAHs) as organic semiconductors has highlighted the importance of creating well-defined, extended π-systems, a task for which complex halogenated precursors are essential. wikipedia.orgrsc.orgnih.gov The design of building blocks with multiple, orthogonally reactive sites is a key advancement, enabling the construction of sophisticated aromatic structures for applications in medicinal chemistry and materials science. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2-(chloromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2Cl/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPAXZAOBJZEGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CCl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60604422 | |

| Record name | 1,4-Dibromo-2-(chloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642091-49-4 | |

| Record name | 1,4-Dibromo-2-(chloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,4 Dibromo 2 Chloromethyl Benzene

Precursor Selection and Strategic Halogenation Techniques

The successful synthesis of the target compound hinges on the careful selection of a suitable precursor and the application of precise halogenation techniques. The most logical and commonly utilized precursor is 2,5-dibromotoluene (B165575) (also known as 1,4-dibromo-2-methylbenzene). sigmaaldrich.commatrix-fine-chemicals.com The challenge lies in efficiently synthesizing this precursor with the correct substitution pattern.

Electrophilic aromatic bromination is the fundamental method for introducing bromine atoms onto an aromatic ring. nih.govresearchgate.net This reaction typically involves molecular bromine (Br₂) and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), in the absence of light to prevent side-chain reactions. docbrown.infojapsr.in

The key to forming 2,5-dibromotoluene is controlling the position of the incoming bromine atoms. The directing effects of the substituents on the benzene (B151609) ring are paramount. For instance, starting with toluene (B28343), the methyl group is an ortho-, para-director, meaning direct bromination would yield a mixture of isomers, primarily o-bromotoluene and p-bromotoluene, which would require separation. libretexts.org

A more strategic approach involves using a starting material with a powerful directing group that can be later removed or modified. One such strategy begins with p-toluidine (B81030) (4-aminotoluene). The amino group is a potent activating group that directs electrophiles to the positions ortho to it. Bromination of p-toluidine in a solvent like glacial acetic acid places two bromine atoms at the 3 and 5 positions, yielding 4-amino-3,5-dibromotoluene. japsr.in Subsequent removal of the amino group through a deamination reaction (diazotization followed by reduction) produces the desired 2,5-dibromotoluene.

Modern methods for improving regioselectivity include the use of zeolites as shape-selective catalysts, which can favor the formation of the para-isomer, and specialized brominating agents like N-bromosuccinimide (NBS) combined with silica (B1680970) gel. nih.govresearchgate.net

Chloromethylation is a reaction that introduces a chloromethyl (-CH₂Cl) group onto an aromatic ring. google.com The classic method is the Blanc chloromethylation, which uses formaldehyde (B43269) (or a precursor like paraformaldehyde), hydrogen chloride, and a Lewis acid catalyst such as zinc chloride (ZnCl₂). wikipedia.orgyoutube.com The reaction proceeds via an electrophilic aromatic substitution mechanism where the electrophile is a hydroxymethyl cation or a related species. wikipedia.orgstackexchange.com

While this method is effective for many aromatic compounds, applying it to a deactivated system like 1,4-dibromobenzene (B42075) presents significant challenges. The two bromine atoms are electron-withdrawing and deactivating, making the aromatic ring less susceptible to electrophilic attack. Consequently, forcing the chloromethylation of 1,4-dibromobenzene would likely require harsh conditions and result in low yields. Therefore, the more synthetically viable pathway to 1,4-Dibromo-2-(chloromethyl)benzene is not the chloromethylation of dibromobenzene but the benzylic chlorination of 2,5-dibromotoluene.

Optimized Reaction Conditions and Catalytic Systems for Benzylic Halogenation

Once the precursor 2,5-dibromotoluene is obtained, the next critical step is the selective halogenation of the benzylic position (the methyl group) to form the final product. This transformation is achieved through a free-radical substitution reaction.

Benzylic halogenation specifically targets the C-H bonds of the carbon atom adjacent to the aromatic ring. numberanalytics.com This selectivity arises from the high stability of the intermediate benzylic radical, which is stabilized by resonance with the aromatic ring. The reaction proceeds through a free-radical chain mechanism consisting of three stages: initiation, propagation, and termination. numberanalytics.comresearchgate.net

Initiation: The reaction is initiated by generating a small number of halogen radicals. This is typically achieved by exposing the reaction mixture to UV light or heat, or by adding a radical initiator like dibenzoyl peroxide or azobisisobutyronitrile (AIBN). numberanalytics.comechemi.com The initiator causes the homolytic cleavage of the halogen molecule (e.g., Cl₂) into two chlorine radicals (Cl•). youtube.com

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 2,5-dibromotoluene, forming a stable 2,5-dibromobenzyl radical and a molecule of hydrogen chloride (HCl). This benzylic radical then reacts with another chlorine molecule to yield the product, this compound, and a new chlorine radical, which continues the chain reaction. numberanalytics.com

Termination: The reaction ceases when radicals combine with each other, for example, when two chlorine radicals combine to reform a chlorine molecule. youtube.com

A common industrial practice is to bubble chlorine gas through a solution of the substituted toluene while irradiating with UV light. docbrown.info Reagents such as sulfuryl chloride (SO₂Cl₂) can also be used as a source of chlorine radicals.

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between substances located in different, immiscible phases, such as an organic phase and an aqueous phase. wikipedia.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transport of a reactant from one phase to another where the reaction occurs. wikipedia.orgacs.org For instance, the catalyst can shuttle an anionic nucleophile or reagent from the aqueous phase into the organic phase containing the substrate.

In the context of benzylic halogenation, PTC can be advantageous when using a solid or aqueous halogenating agent with the organic substrate, 2,5-dibromotoluene. This approach can enhance reaction rates, improve yields, and allow for milder reaction conditions. By facilitating the interaction between reactants at the phase interface, PTC can minimize the need for harsh organic solvents and simplify the workup procedure, making it a more efficient and "greener" alternative to some homogeneous reaction systems. wikipedia.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several strategies can be applied to the synthesis of this compound to make it more environmentally benign.

For the electrophilic bromination step, greener alternatives to traditional methods are being explored. These include using hydrogen peroxide (H₂O₂) as a clean oxidant in conjunction with alkali metal halides, potentially in aqueous micellar media, which reduces the use of volatile organic solvents. researchgate.net The use of ionic liquids as recyclable reaction media for bromination has also shown promise, offering good yields and high regioselectivity. researchgate.net A patent for a similar process highlights the use of ionic liquid catalysts and LED light irradiation for the synthesis of 1,4-bis(chloromethyl)benzene (B146612), which avoids solvents and is suitable for industrial production. google.com

In the chloromethylation step, a patented process describes an efficient and environmentally friendly method that generates the chloromethylating agent in-situ. This approach minimizes waste and avoids the handling of excess hazardous reagents. google.com For the final benzylic chlorination step, using UV light from energy-efficient sources like LEDs as the radical initiator is a greener choice than using chemical initiators that must be later removed. Furthermore, replacing traditionally used hazardous solvents like carbon tetrachloride with more benign alternatives is a critical aspect of greening the process. echemi.com

Table 1: Research Findings on Halogenation Reactions

| Reaction Type | Precursor | Reagents/Catalyst | Conditions | Key Outcome/Yield |

|---|---|---|---|---|

| Regioselective Bromination | p-Toluidine | Bromine, Glacial Acetic Acid | Cooled in ice | Formation of 4-amino-3,5-dibromo-toluene. japsr.in |

| Regioselective Bromination | Chlorobenzene (B131634) | Br₂/SO₂Cl₂/Ca²⁺-Y zeolite | Not specified | ~89% conversion, ~97% para-selectivity. researchgate.net |

| Benzylic Bromination | p-Xylene | N-bromosuccinimide (NBS), Benzoyl Peroxide | Reflux in CCl₄ for 12h at 70°C | 90% yield of 1,4-bis(bromomethyl)benzene (B118104). echemi.com |

| Benzylic Chlorination | Methylbenzene | Chlorine (Cl₂), UV light | UV irradiation | Forms chloromethylbenzene. docbrown.info |

| Benzylic Chlorination | p-Xylene | Chlorine (Cl₂), Ionic Liquid Catalyst | 110-120°C, LED light irradiation | High conversion, suitable for industrial production. google.com |

Table 2: Compound Names Mentioned in the Article

| Common Name | IUPAC Name |

|---|---|

| This compound | This compound |

| 2,5-Dibromotoluene | 1,4-Dibromo-2-methylbenzene |

| Toluene | Methylbenzene |

| p-Toluidine | 4-Methylaniline |

| 4-Amino-3,5-dibromotoluene | 3,5-Dibromo-4-methylaniline |

| 1,4-Dibromobenzene | 1,4-Dibromobenzene |

| N-bromosuccinimide | 1-Bromo-2,5-pyrrolidinedione |

| Dibenzoyl Peroxide | Dibenzoyl Peroxide |

| Azobisisobutyronitrile (AIBN) | 2,2'-Azobis(2-methylpropionitrile) |

| Sulfuryl chloride | Sulfuryl dichloride |

| Carbon tetrachloride | Tetrachloromethane |

| 1,4-bis(chloromethyl)benzene | 1,4-Bis(chloromethyl)benzene |

Reaction Chemistry and Functional Group Interconversions of 1,4 Dibromo 2 Chloromethyl Benzene

Nucleophilic Substitution Reactions at the Benzylic Chloromethyl Group

The chloromethyl group attached to the benzene (B151609) ring is a benzylic halide. This position is particularly reactive towards nucleophilic substitution via an SN2 mechanism. The stability of the transition state, which is conjugated with the aromatic π-system, facilitates the displacement of the chloride leaving group by a wide range of nucleophiles.

Carbon-carbon bond formation is a cornerstone of organic synthesis. The benzylic chloride of 1,4-Dibromo-2-(chloromethyl)benzene readily reacts with carbon-based nucleophiles to extend the carbon skeleton. A prominent example is the reaction with cyanide ions, typically from sodium or potassium cyanide, which yields a nitrile. This reaction is valuable as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine. The reaction is typically carried out in a polar aprotic solvent, such as ethanol, to avoid competition from water which could lead to the formation of a benzyl (B1604629) alcohol. chemguide.co.uk

The mechanism involves the direct attack of the cyanide nucleophile on the electrophilic benzylic carbon, displacing the chloride ion in a single concerted step. youtube.com

Table 1: Illustrative C-C Bond Forming Nucleophilic Substitution This table presents a plausible, representative reaction based on the known reactivity of benzylic halides.

| Nucleophile | Reagent Example | Product | Conditions |

| Cyanide | Potassium Cyanide (KCN) | 2-(2,5-Dibromophenyl)acetonitrile | Ethanol, heat |

The electrophilic benzylic carbon is also a target for various heteroatom nucleophiles, leading to the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

Oxygen Nucleophiles: Reaction with hydroxide (B78521) ions (e.g., from aqueous KOH) leads to the formation of (2,5-Dibromophenyl)methanol. In the presence of an alkoxide, such as sodium ethoxide, a Williamson ether synthesis occurs, yielding the corresponding benzyl ether.

Nitrogen Nucleophiles: Amines, both primary and secondary, can displace the benzylic chloride to form the corresponding benzylamines. Ammonia can be used to produce the primary benzylamine, while alkylamines will yield secondary or tertiary amines depending on the stoichiometry and reaction conditions.

Sulfur Nucleophiles: Sulfur-based nucleophiles are also effective. For instance, reaction with thiourea (B124793) followed by hydrolysis is a common method to synthesize thiols, in this case, (2,5-Dibromophenyl)methanethiol. researchgate.net

Table 2: Illustrative Heteroatom Nucleophilic Substitution Reactions This table presents plausible, representative reactions based on the known reactivity of benzylic halides.

| Nucleophile Type | Reagent Example | Product |

| Oxygen | Sodium Hydroxide (NaOH) | (2,5-Dibromophenyl)methanol |

| Oxygen | Sodium Ethoxide (NaOEt) | 1,4-Dibromo-2-(ethoxymethyl)benzene |

| Nitrogen | Ammonia (NH₃) | (2,5-Dibromophenyl)methanamine |

| Sulfur | Thiourea, followed by hydrolysis | (2,5-Dibromophenyl)methanethiol |

Electrophilic Aromatic Substitution Reactions of the Dibromobenzene Moiety

Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. The reactivity and regioselectivity of the dibromobenzene ring in this compound are governed by the existing substituents. Both bromine atoms are deactivating yet ortho, para-directing. The chloromethyl group is also weakly deactivating and ortho, para-directing.

The two bromine atoms strongly deactivate the ring towards electrophilic attack. The available positions for substitution are C3 and C6.

Position C3: This position is ortho to the bromine at C4 and meta to the bromine at C1 and the chloromethyl group at C2.

Position C6: This position is ortho to the bromine at C1 and the chloromethyl group at C2, and meta to the bromine at C4.

Considering the directing effects, the C6 position is activated by both the C1-bromo and the C2-chloromethyl groups. Conversely, the C3 position is activated by the C4-bromo group but meta to the other two. Therefore, electrophilic substitution, if it occurs, would be predicted to happen at the C6 position. However, due to the cumulative deactivating effect of the three substituents, forcing conditions (e.g., high temperatures, strong Lewis acids) would likely be required for reactions such as nitration or further halogenation.

Cross-Coupling Reactions Utilizing Aryl Bromides

The two carbon-bromine bonds on the aromatic ring are ideal sites for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, with aryl bromides being more reactive than aryl chlorides. The presence of two bromide groups allows for either mono- or di-substitution, which can often be controlled by adjusting the stoichiometry of the reagents.

The Suzuki-Miyaura coupling is a highly effective method for forming biaryl structures by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester. this compound can be coupled with various arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃). The reaction can be performed selectively at one of the C-Br bonds or at both, depending on the equivalents of boronic acid and the reaction conditions used.

Table 3: Representative Suzuki-Miyaura Coupling Reaction This table presents a plausible, representative reaction based on established protocols for aryl bromides.

| Coupling Partner | Catalyst | Base | Product (Mono-coupling) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Bromo-2-(chloromethyl)-1,1'-biphenyl |

Besides the Suzuki coupling, the aryl bromide functionalities of this compound are amenable to other important palladium-catalyzed transformations.

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. This provides a direct route to aryl alkynes, which are valuable synthetic intermediates.

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. It offers a method for vinylation of the dibromobenzene core.

Table 4: Representative Sonogashira and Heck Coupling Reactions This table presents plausible, representative reactions based on established protocols for aryl bromides.

| Reaction Type | Coupling Partner | Catalyst System | Product (Mono-coupling) |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1,4-Dibromo-2-((phenylethynyl)methyl)benzene (at C-Br) |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 4-Bromo-2-(chloromethyl)stilbene |

Oxidative Transformations and Selective Functionalization of the Benzylic Position

The chloromethyl group at the benzylic position of this compound is amenable to oxidation to form the corresponding aldehyde, 2,5-dibromobenzaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical and chemical intermediates. Several named reactions are applicable for this purpose, with the Sommelet and Kornblum oxidations being prominent examples.

The Sommelet reaction provides a method for converting benzyl halides to aldehydes using hexamine (hexamethylenetetramine) and water. wikipedia.org The reaction proceeds through the formation of a quaternary ammonium (B1175870) salt by the alkylation of hexamine with the benzyl halide. wikipedia.org Subsequent hydrolysis of this salt yields the desired aldehyde. wikipedia.org While specific studies detailing the Sommelet reaction on this compound are not abundant in readily available literature, the reaction is well-established for a wide range of benzyl halides. wikipedia.orgfarmaciajournal.com

The Kornblum oxidation offers an alternative pathway for the oxidation of benzyl halides to aldehydes. This reaction typically employs dimethyl sulfoxide (B87167) (DMSO) as the oxidant and a base, such as triethylamine. wikipedia.org The mechanism involves the formation of an alkoxysulfonium salt, which then undergoes base-mediated elimination to produce the aldehyde. wikipedia.org The Kornblum oxidation is particularly effective for activated halides, including benzylic halides. wikipedia.org

A variation of this approach involves the use of pyridine (B92270) N-oxide in the presence of silver oxide, which can effectively oxidize benzylic halides to their corresponding aldehydes under mild conditions.

The benzylic carbon is also susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups. For instance, reaction with sodium cyanide would yield 2,5-dibromobenzyl cyanide, a precursor for the corresponding carboxylic acid (2,5-dibromophenylacetic acid) via hydrolysis. Similarly, hydrolysis of this compound under appropriate conditions would lead to the formation of (2,5-dibromophenyl)methanol.

| Reaction | Reagents and Conditions | Product |

| Sommelet Oxidation | 1. Hexamine, Chloroform, reflux2. 50% Acetic Acid, reflux | 2,5-Dibromobenzaldehyde |

| Kornblum Oxidation | DMSO, Triethylamine | 2,5-Dibromobenzaldehyde |

| Hydrolysis | Water, suitable conditions | (2,5-Dibromophenyl)methanol |

| Cyanation | NaCN, polar aprotic solvent | 2,5-Dibromobenzyl cyanide |

Interconversion of Halogen Atoms on the Aromatic Ring and Benzylic Carbon

The halogen atoms of this compound exhibit differential reactivity, allowing for selective interconversions.

The chlorine atom at the benzylic position is significantly more reactive towards nucleophilic substitution than the bromine atoms on the aromatic ring. This difference in reactivity is attributed to the benzylic position's ability to stabilize the transition state of an SN2 reaction or a carbocation intermediate in an SN1 reaction.

A classic example of halogen interconversion at the benzylic position is the Finkelstein reaction . byjus.comwikipedia.orgiitk.ac.in This SN2 reaction involves treating an alkyl halide with a solution of a metal halide in a solvent where the new metal halide is insoluble, thus driving the equilibrium. wikipedia.org For instance, reacting this compound with sodium iodide in acetone (B3395972) would readily convert the chloromethyl group to an iodomethyl group, forming 1,4-Dibromo-2-(iodomethyl)benzene. byjus.comwikipedia.org The reaction works well for primary halides, and particularly well for benzylic halides. wikipedia.org

Conversely, the bromine atoms on the aromatic ring are generally unreactive towards standard nucleophilic substitution conditions. Their substitution typically requires more forcing conditions or the use of metal catalysis, such as in the aromatic Finkelstein reaction, which may employ copper(I) iodide with diamine ligands. wikipedia.org This selective reactivity allows for the functionalization of the benzylic position without disturbing the aromatic bromine atoms.

| Reaction | Reagents and Conditions | Substrate | Product |

| Finkelstein Reaction | NaI, Acetone | This compound | 1,4-Dibromo-2-(iodomethyl)benzene |

| Aromatic Finkelstein Reaction (example) | CuI, diamine ligand, NaI | This compound | 1-Bromo-4-iodo-2-(chloromethyl)benzene (potential) |

It is important to note that while the principles of these reactions are well-established, the specific yields and optimal conditions for their application to this compound would require empirical determination and may be found in more specialized chemical literature and patents.

Derivatization and Advanced Synthetic Utility of 1,4 Dibromo 2 Chloromethyl Benzene

Synthesis of Complex Polyhalogenated Aromatic Systems and Heterocycles

1,4-Dibromo-2-(chloromethyl)benzene serves as a foundational building block for more complex polyhalogenated aromatic systems. The two bromine atoms can be functionalized through various cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Sonogashira couplings, to introduce new aryl, alkyl, or alkynyl substituents. This allows for the construction of larger, conjugated systems while retaining the chloromethyl group for subsequent transformations.

The chloromethyl group, being a reactive benzyl (B1604629) halide, is susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functional groups, including ethers, esters, amines, and nitriles. Furthermore, this group can act as an anchor point for the construction of heterocyclic rings fused to the polyhalogenated benzene (B151609) core. For instance, reaction with primary amines or hydrazines can lead to the formation of isoindoline (B1297411) or phthalazine (B143731) derivatives, respectively. The presence of multiple halogen atoms on the aromatic ring makes these resulting structures valuable intermediates for materials science and medicinal chemistry. While direct examples are specific to research, the principle is analogous to the synthesis of other polyhalogenated structures like 1,4-dibromo-2-chloro-5-(chloromethyl)benzene. nih.gov

Role as a Monomer and Cross-linking Agent in Polymer Chemistry

The trifunctional nature of this compound makes it a unique candidate for polymer synthesis, where it can act as a monomer, a chain-functionalizing agent, or a cross-linker.

Poly(phenylene vinylene) (PPV) and its derivatives are a crucial class of conducting polymers used in organic light-emitting diodes (OLEDs) and other organic electronic devices. The synthesis of PPV often involves monomers containing reactive chloromethyl groups. In a manner analogous to the use of 1,4-bis(chloromethyl)benzene (B146612) derivatives in PPV synthesis, this compound can be employed to create functionalized PPVs. acs.org

The chloromethyl group can participate in polymerization reactions, such as the Gilch or Wessling routes, to form the poly(phenylene vinylene) backbone. The two bromine atoms remain on the polymer backbone as pendant groups. These bromine atoms can then be used in post-polymerization modification to tune the electronic and physical properties of the polymer, or they can be left intact to enhance properties like flame retardancy.

Engineering plastics are characterized by their high performance in terms of thermal stability, mechanical strength, and chemical resistance. Polyhalogenated aromatic compounds are often used as precursors for such materials, particularly for flame-retardant polymers. The high bromine content of this compound makes it an excellent candidate for incorporation into polymer structures to impart flame resistance. It can be copolymerized with other monomers to create high-performance polyesters, polyamides, or polyethers with enhanced safety characteristics for applications in electronics, automotive, and aerospace industries.

The multiple reactive sites on this compound are highly advantageous for post-polymerization modification. nih.gov A polymer can be synthesized utilizing one of the reactive sites (e.g., the chloromethyl group), leaving the two bromine atoms available for subsequent chemical transformations. This allows for the covalent attachment of various functional molecules, tailoring the polymer's properties for specific applications such as sensing, catalysis, or drug delivery.

Furthermore, the presence of three reactive sites makes this compound an effective cross-linking agent. When added during or after polymerization, it can form connections between polymer chains, leading to the formation of a three-dimensional network. This process, known as hypercrosslinking, can be used to create materials with high surface areas, permanent porosity, and exceptional thermal and chemical stability, which are useful in gas storage, separation, and catalysis.

Intermediate in the Synthesis of Novel Cage Hydrocarbons (e.g., [1.1.1]Propellane)

While this compound is a versatile synthetic intermediate, its use as a precursor for the novel cage hydrocarbon [1.1.1]propellane is not supported by established literature. The widely accepted and optimized synthesis of [1.1.1]propellane begins with a different starting material. acs.orgnih.gov

The established route involves the cyclopropanation of 3-chloro-2-(chloromethyl)propene with bromoform (B151600) to yield 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane. orgsyn.org This key intermediate then undergoes a double intramolecular cyclization reaction upon treatment with an organolithium reagent, such as methyllithium, to form the highly strained [1.1.1]propellane cage structure. orgsyn.orgbeilstein-journals.org

Table 1: Key Intermediates in the Established Synthesis of [1.1.1]Propellane

| Compound Name | Role in Synthesis |

|---|---|

| 3-Chloro-2-(chloromethyl)propene | Starting material for cyclopropanation |

| 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane | Key intermediate formed after cyclopropanation |

| [1.1.1]Propellane | Final cage hydrocarbon product |

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

The structural motifs present in this compound are of significant interest in the design of new pharmaceutical and agrochemical agents. Polyhalogenated benzene rings are common in many bioactive molecules, where the halogens can influence metabolic stability, binding affinity, and lipophilicity. This compound is sold as a reference standard and building block for chemical synthesis, including for pharmaceutical testing. biosynth.combldpharm.com

The three reactive handles on the molecule allow for diverse synthetic pathways in creating libraries of new chemical entities for screening.

Aryl Bromides: The two bromine atoms are ideal for metal-catalyzed cross-coupling reactions. This enables the introduction of a wide variety of substituents, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

Chloromethyl Group: This group can be used to introduce a flexible linker or a key pharmacophoric element via nucleophilic substitution.

This trifunctional pattern allows for the systematic development of complex molecules. For instance, related structures such as bicyclo[1.1.1]pentanes (BCPs), which are derived from [1.1.1]propellane, have gained prominence as bioisosteres for para-substituted benzene rings in drug design, highlighting the pharmaceutical industry's interest in novel three-dimensional scaffolds. nih.gov While not a direct precursor to BCPs, this compound provides a complementary aromatic platform from which to build novel and structurally diverse candidates for drug discovery and agrochemical development.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,4 Dibromo 2 Chloromethyl Benzene and Its Derivatives in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For 1,4-Dibromo-2-(chloromethyl)benzene, both ¹H and ¹³C NMR, along with two-dimensional techniques, would provide a complete picture of its molecular framework.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the chloromethyl protons. The aromatic region would display a complex splitting pattern due to the coupling between the three non-equivalent aromatic protons.

Aromatic Protons (Ar-H): Three signals are anticipated in the aromatic region, typically between δ 7.0 and 8.0 ppm. The proton on the carbon between the two bromine atoms would likely appear as a doublet, coupled to the adjacent proton. The other two aromatic protons would also exhibit doublet or doublet of doublets patterns depending on their coupling constants.

Chloromethyl Protons (-CH₂Cl): A singlet corresponding to the two protons of the chloromethyl group would be expected. This signal would likely appear in the range of δ 4.5-5.0 ppm, shifted downfield due to the deshielding effect of the adjacent chlorine atom and the benzene (B151609) ring.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| Ar-H | ~7.7 | d | ~2 |

| Ar-H | ~7.5 | dd | ~8, 2 |

| Ar-H | ~7.3 | d | ~8 |

| -CH₂Cl | ~4.7 | s | - |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected.

Aromatic Carbons: Six signals would be present in the aromatic region (typically δ 120-140 ppm). The carbons directly bonded to the bromine and chlorine atoms would show characteristic shifts. The carbon bearing the chloromethyl group would be significantly deshielded.

Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group is expected to appear in the range of δ 40-50 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-Br | ~123 |

| C-Br | ~125 |

| C-Cl | ~133 |

| C-H (aromatic) | ~130, 132, 134 |

| C-CH₂Cl | ~138 |

| -CH₂Cl | ~45 |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to confirm the connectivity, 2D NMR experiments are indispensable. nih.govresearchgate.netnih.gov

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between the aromatic protons, helping to trace the connectivity around the benzene ring. nih.govnih.gov Cross-peaks would be observed between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton with the carbon to which it is directly attached. researchgate.net This would allow for the unambiguous assignment of the aromatic CH groups and the -CH₂Cl group.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show the following key absorptions:

C-H stretching (aromatic): Around 3100-3000 cm⁻¹

C-H stretching (aliphatic): Around 3000-2850 cm⁻¹ for the -CH₂Cl group.

C=C stretching (aromatic): In the region of 1600-1450 cm⁻¹.

C-Br stretching: Typically in the fingerprint region, below 1000 cm⁻¹.

C-Cl stretching: Around 800-600 cm⁻¹.

CH₂ bending: Around 1450 cm⁻¹.

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental composition. The mass spectrum also shows fragmentation patterns that can help to confirm the structure.

For this compound (C₇H₅Br₂Cl), the molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). nih.gov

Predicted Mass Spectrometry Data for this compound nih.gov

| Adduct | Predicted m/z |

| [M+H]⁺ | 282.85192 |

| [M+Na]⁺ | 304.83386 |

| [M-H]⁻ | 280.83736 |

Common fragmentation pathways would likely involve the loss of a chlorine atom, a bromine atom, or the chloromethyl group.

Computational Chemistry and Mechanistic Studies of 1,4 Dibromo 2 Chloromethyl Benzene Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to calculate the ground-state electronic energy and electron density of a molecule, from which numerous properties can be derived. For 1,4-Dibromo-2-(chloromethyl)benzene, DFT calculations can reveal the distribution of electrons and identify the most reactive parts of the molecule.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, with contributions from the bromine atoms, indicating that the ring is the likely site for electrophilic attack. The LUMO, conversely, would likely be distributed over the chloromethyl group and the carbon atoms of the ring attached to the halogens, suggesting these are the sites for nucleophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

| Descriptor | Formula | Significance |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Global Electrophilicity Index (ω) | χ2/(2η) | The propensity of a species to accept electrons. |

This table presents the definitions of key global reactivity descriptors used in computational chemistry.

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential, corresponding to regions rich in electrons and susceptible to electrophilic attack. Blue areas denote positive potential, indicating electron-deficient regions that are prone to nucleophilic attack.

For this compound, an MEP map would be expected to show negative potential (red) around the bromine atoms due to their high electron density. The region around the hydrogen atoms of the chloromethyl group and the aromatic protons would likely exhibit a positive potential (blue), identifying them as potential sites for nucleophilic interaction. The chloromethyl carbon, being attached to an electronegative chlorine atom, would also represent a significant electrophilic site.

Elucidation of Reaction Pathways and Transition States Through Theoretical Modeling

Theoretical modeling can be employed to map out the entire energy landscape of a chemical reaction. By calculating the energies of reactants, products, and any intermediates, as well as the transition states that connect them, a detailed reaction mechanism can be constructed. For this compound, this could involve modeling its reaction with a nucleophile, such as in a substitution reaction at the chloromethyl group, or its participation in a cross-coupling reaction. The geometry of the transition state provides critical insights into the steric and electronic factors that control the reaction rate.

Simulation of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies) for Validation

A key aspect of computational chemistry is the ability to predict spectroscopic data. By calculating properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, computational results can be directly compared with experimental data. This comparison serves to validate the chosen computational method and the calculated molecular structure. For instance, the calculated ¹H and ¹³C NMR chemical shifts for this compound can be compared with experimentally obtained spectra to confirm the molecular structure and electronic environment. nih.gov Similarly, the calculated IR spectrum can help in the assignment of vibrational modes observed in an experimental IR spectrum. researchgate.net

| Nucleus | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| ¹H (CH₂Cl) | ~4.5 | (Value would be obtained from DFT calculation) |

| ¹³C (CH₂Cl) | ~45 | (Value would be obtained from DFT calculation) |

| Aromatic ¹H | 7.2 - 7.6 | (Values would be obtained from DFT calculation) |

| Aromatic ¹³C | 120 - 140 | (Values would be obtained from DFT calculation) |

This interactive table presents typical experimental NMR chemical shifts for the functional groups in this compound and indicates where calculated values would be compared for validation. Specific calculated values are dependent on the level of theory and basis set used.

Kinetic and Thermodynamic Aspects of Reaction Mechanisms through Computational Approaches

Computational methods allow for the calculation of key kinetic and thermodynamic parameters that govern a reaction. By determining the activation energy from the difference in energy between the reactants and the transition state, the reaction rate can be estimated. Thermodynamic parameters such as the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for a reaction can also be calculated to determine its spontaneity and the position of equilibrium. These computational insights are crucial for understanding and optimizing reaction conditions for processes involving this compound.

Future Research Trajectories and Emerging Applications for 1,4 Dibromo 2 Chloromethyl Benzene

Exploration of Novel Catalytic Transformations and Stereoselective Syntheses

The distinct reactivity of the aryl bromide and benzyl (B1604629) chloride moieties in 1,4-dibromo-2-(chloromethyl)benzene opens avenues for a variety of selective catalytic transformations. Future research is poised to exploit these differences to construct complex molecular architectures.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, are anticipated to be pivotal in the functionalization of the aryl bromide positions. For instance, sequential cross-coupling reactions could be employed, where one bromine atom is selectively reacted, followed by the reaction of the second bromine atom with a different coupling partner. This stepwise approach would allow for the synthesis of unsymmetrical di-substituted benzene (B151609) derivatives with high precision. Research into the development of catalyst systems that can differentiate between the two bromine atoms based on subtle electronic or steric differences is a key area for exploration.

The chloromethyl group offers a site for nucleophilic substitution, which can be utilized to introduce a wide array of functional groups. Catalytic methods for this transformation, such as phase-transfer catalysis, could enhance reaction efficiency and selectivity.

A significant, yet underexplored, area is the development of stereoselective syntheses utilizing this compound as a starting material. The introduction of chirality could be achieved through the use of chiral nucleophiles that displace the chloride, or by employing chiral catalysts in cross-coupling reactions that could induce atropisomerism in the resulting products, particularly in the synthesis of sterically hindered biaryl compounds. The synthesis of C2-symmetric carbohydrate-based macrocycles using the related 1,4-bis(bromomethyl)benzene (B118104) highlights the potential for creating complex chiral structures. arkat-usa.org Future work could adapt these methodologies to this compound, leading to novel chiral ligands, catalysts, and materials.

Table 1: Potential Catalytic Transformations of this compound

| Reaction Type | Reactive Site(s) | Potential Products |

| Suzuki-Miyaura Coupling | C-Br | Aryl or heteroaryl substituted benzenes |

| Stille Coupling | C-Br | Organotin-free biaryls and vinyl-substituted benzenes |

| Heck Reaction | C-Br | Alkenyl-substituted benzenes |

| Nucleophilic Substitution | -CH2Cl | Ethers, esters, amines, and other functionalized derivatives |

| Asymmetric Catalysis | C-Br, -CH2Cl | Chiral biaryls, atropisomers, and functionalized chiral molecules |

Integration into Supramolecular Chemistry and Advanced Nanomaterials

The rigid structure and multiple functionalization points of this compound make it an attractive building block for supramolecular chemistry and the construction of advanced nanomaterials.

The molecule can act as a versatile linker in the synthesis of metal-organic frameworks (MOFs). The bromine atoms can be converted to carboxylic acids or other coordinating groups to bind with metal centers, while the chloromethyl group can be post-synthetically modified to introduce additional functionality within the pores of the MOF. This could lead to MOFs with tailored properties for applications in gas storage, separation, and catalysis. For example, the incorporation of chloro-functionalized linkers has been shown to enhance benzene adsorption in zirconium-based MOFs. nih.gov

Furthermore, the molecule's geometry is well-suited for the construction of macrocycles and molecular cages through self-assembly processes. The synthesis of a benzothiadiazole-based macrocycle via a condensation reaction highlights a potential strategy. nih.gov By reacting this compound with complementary molecules, it is possible to create novel host-guest systems with specific recognition properties. The synthesis of a novel all-hydrocarbon cyclo nih.gov meta-benzene macrocycle using Suzuki-Miyaura coupling demonstrates the feasibility of forming large, cyclic structures from halogenated benzene derivatives. nih.gov

In the realm of nanomaterials, this compound can serve as a precursor for the synthesis of functionalized nanoparticles. The aryl bromide groups can be used to anchor the molecule onto the surface of metallic or semiconductor nanoparticles, while the chloromethyl group can be used to attach other molecules, such as dyes or targeting ligands.

Development of Next-Generation Functional Polymers with Tailored Properties

The di-bromo functionality of this compound makes it an ideal monomer for the synthesis of conjugated polymers via cross-coupling polymerization reactions. These polymers are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Suzuki-Miyaura and Stille coupling polymerizations are powerful methods for creating well-defined alternating copolymers. By copolymerizing this compound with various diboronic acids or distannanes, a wide range of conjugated polymers with tailored electronic and optical properties can be synthesized. The chloromethyl group can be preserved during the polymerization and used for post-polymerization modification to fine-tune the polymer's properties or to attach it to surfaces. The synthesis of fluorene-based copolymers and other conjugated polymers often utilizes aromatic dibromides as key building blocks. kocw.or.krresearchgate.netresearchgate.net

The development of ladder-type polymers, which possess rigid and planar backbones leading to enhanced electronic conductivity, is another promising direction. Tandem polymerization/cyclization reactions could potentially be employed with this compound derivatives to create such advanced polymer architectures.

Table 2: Potential Functional Polymers Derived from this compound

| Polymer Type | Polymerization Method | Potential Properties and Applications |

| Alternating Conjugated Copolymers | Suzuki-Miyaura or Stille Coupling | Tunable bandgaps for OLEDs and OPVs |

| Post-Functionalized Polymers | Polymerization followed by substitution at -CH2Cl | Enhanced solubility, processability, and interfacial properties |

| Ladder-Type Polymers | Tandem Polymerization/Cyclization | High charge carrier mobility for advanced electronic devices |

Advanced Computational Design of Derivatives with Predictable Reactivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the reactivity and properties of molecules, which can guide the synthetic efforts towards novel derivatives of this compound.

DFT calculations can be used to predict the relative reactivity of the different positions on the benzene ring towards electrophilic and nucleophilic attack. This information is crucial for designing selective synthesis strategies. For instance, calculating the energies of sigma-complex intermediates can help predict the regioselectivity of electrophilic aromatic substitution reactions. nih.gov

Furthermore, computational methods can be employed to calculate the bond dissociation energies (BDEs) of the C-Br and C-Cl bonds. nih.govnih.govbeilstein-journals.org This data can provide insights into the conditions required for selective cleavage of these bonds in catalytic reactions. By understanding the energetic landscape of different reaction pathways, researchers can optimize reaction conditions to favor the desired product.

The design of derivatives with specific electronic properties is another area where computational modeling will be invaluable. By systematically modifying the substituents on the benzene ring in silico, it is possible to screen for candidates with desired Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for applications in organic electronics. DFT has been successfully used to study the electronic structure of various organic and organometallic compounds, providing a basis for these predictive studies. tue.nlbohrium.com This computational pre-screening can significantly reduce the experimental effort required to develop new functional materials.

Table 3: Computationally Predictable Properties of this compound Derivatives

| Property | Computational Method | Relevance to Application |

| Reaction Site Selectivity | DFT (Sigma-Complex Energy) | Guiding selective synthesis |

| Bond Dissociation Energies | DFT | Predicting reactivity in catalytic cycles |

| HOMO/LUMO Energy Levels | DFT | Designing materials for organic electronics |

| Molecular Geometry and Conformation | DFT | Understanding steric effects and packing in materials |

Q & A

Q. What are the common synthetic routes for 1,4-Dibromo-2-(chloromethyl)benzene, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation and alkylation steps. For example, chlorination of 1,4-dibromo-2-methylbenzene using sulfuryl chloride (SO₂Cl₂) in chloroform or acetonitrile at controlled temperatures (-40°C to room temperature) can yield the target compound . Optimization includes adjusting reaction time, solvent polarity (e.g., acetonitrile for faster kinetics), and stoichiometry of chlorinating agents. Catalysts like trifluoroethanol may enhance regioselectivity during electrophilic substitution . Purity is verified via GC-MS or NMR.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., aromatic protons and CH₂Cl group).

- IR Spectroscopy : Peaks near 600–700 cm indicate C-Br and C-Cl stretches .

- Chromatography : HPLC with UV detection to assess purity, especially for detecting residual starting materials like 1,4-dibromo-2-methylbenzene .

Q. What are the critical safety considerations for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood due to potential release of toxic vapors (e.g., HBr or HCl upon decomposition) .

- Storage : Store in airtight containers away from oxidizers and heat sources. Monitor for discoloration or gas formation, which may indicate instability .

Advanced Research Questions

Q. How can this compound be utilized in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : The compound serves as a bifunctional electrophile in Suzuki-Miyaura couplings. For example:

- Aryl-Aryl Coupling : React with arylboronic acids using Pd(PPh₃)₄ catalyst in THF/water (3:1) at 80°C. Monitor reaction progress via TLC .

- Challenges : Competing side reactions (e.g., dehalogenation) can occur; optimize ligand choice (e.g., SPhos) and base (K₂CO₃ vs. Cs₂CO₃) to suppress undesired pathways .

Q. What role does this compound play in synthesizing microporous hypercross-linked polymers (HCPs)?

- Methodological Answer : As a monomer, it enables Friedel-Crafts alkylation to form HCPs with high surface area. Example protocol:

- React with 1,3,5-triphenylbenzene in dichloroethane using FeCl₃ as a catalyst at 80°C for 24 hours.

- Post-synthesis: Wash with methanol and dry under vacuum. Characterize porosity via BET analysis (typical surface areas: 500–800 m²/g) .

- Applications: Adsorbents for volatile organic compounds (VOCs) due to π-π interactions with aromatic frameworks .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer :

- Data Validation : Cross-reference IR and NMR spectra with authenticated databases (e.g., Coblentz Society spectra for C-Br stretches) .

- Isotopic Labeling : Use deuterated analogs (e.g., CDCl₃ solvent) to clarify splitting patterns in H NMR .

- Collaborative Studies : Compare results with independent labs to rule out instrumentation bias.

Q. What strategies mitigate decomposition during long-term storage or high-temperature reactions?

- Methodological Answer :

- Stabilizers : Add radical inhibitors (e.g., BHT at 0.1% w/w) to prevent autoxidation .

- Inert Atmospheres : Store under argon or nitrogen to minimize hydrolysis of the chloromethyl group .

- Thermal Monitoring : Use DSC to identify decomposition onset temperatures (typically >150°C) and adjust reaction conditions accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.